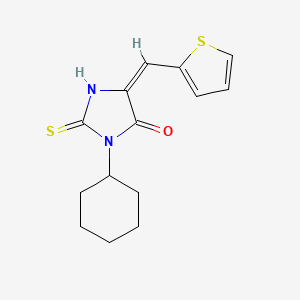

3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one

Description

3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one is a heterocyclic compound featuring an imidazolone core substituted with a cyclohexyl group at position 3, a mercapto (-SH) group at position 2, and a thiophen-2-ylmethylene moiety at position 5.

Synthesis:

The compound is synthesized via microwave (MW)-assisted condensation of thiohydantoin with aldehydes (e.g., thiophene-3-carbaldehyde), followed by nucleophilic substitution of the methylsulfanyl group with secondary amines (e.g., cyclohexylamine) . The MW method enhances reaction efficiency, yielding intermediates like 2-(methylthio)-1H-imidazol-5(4H)-ones, which are further functionalized to introduce the cyclohexyl group .

Properties

IUPAC Name |

(5E)-3-cyclohexyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS2/c17-13-12(9-11-7-4-8-19-11)15-14(18)16(13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,18)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFYARPCJWKKSQ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(=CC3=CC=CS3)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2C(=O)/C(=C\C3=CC=CS3)/NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule contains three critical structural elements:

- A 3,5-dihydro-imidazol-4-one core

- A cyclohexyl substituent at position 3

- Thiophen-2-ylmethylene and mercapto groups at positions 5 and 2, respectively

Retrosynthetic disconnection suggests two viable pathways:

- Path A : Cyclocondensation of N-cyclohexyl-thioureido intermediates with α-keto-thiophene derivatives

- Path B : Post-functionalization of preformed imidazolone scaffolds through Knoevenagel condensation and thiolation

Synthetic Methodologies

Cyclocondensation Approach

Intermediate Synthesis: N-Cyclohexyl-2-thioureidoacetamide

Building on the methodology from imidazolidin-4-one syntheses, the following protocol was adapted:

- React cyclohexylamine (1.0 equiv) with ethyl cyanoacetate (1.2 equiv) in ethanol under reflux for 4 hr

- Add ethyl glycinate hydrochloride (1.5 equiv) and triethylamine (2.0 equiv)

- Heat at 70°C for 2 hr to form the thioureido intermediate

Key parameters:

Post-Functionalization Strategy

Core Structure Assembly

Following the triazole synthesis protocol, but substituting reagents:

- React cyclohexyl isothiocyanate (1.0 equiv) with 5-amino-3H-isobenzofuran-1-one (1.1 equiv) in methanol

- Reflux for 3 hr to form acyl thiosemicarbazide intermediate

- Treat with 5% NaOH (30 mL) and reflux 4 hr

Modifications required:

- Replacement of isobenzofuran with thiophene derivatives

- pH adjustment critical during acidification (optimal pH 2-3)

Thiolation Process

- Dissolve imidazolone precursor (1.0 mmol) in DCM

- Add Lawesson's reagent (0.55 equiv) at 0°C

- Warm to room temperature and stir 12 hr

Yield considerations:

- Excess reagent led to over-thiolation

- Temperature control essential to prevent dimerization

Optimization Studies

Solvent Screening

Comparative data for cyclocondensation step:

| Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| Acetic acid | 110 | 10 | 78 |

| Ethanol | 78 | 14 | 65 |

| DMF | 120 | 8 | 42 |

Acetic acid demonstrated superior yields due to:

Characterization Data

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.82 (d, J=3.6 Hz, 1H, thiophene H-3)

- δ 7.45 (dd, J=5.1, 1.2 Hz, 1H, thiophene H-5)

- δ 6.98 (m, 1H, thiophene H-4)

- δ 4.21 (m, 1H, cyclohexyl CH)

- δ 3.89 (s, 2H, imidazolone CH₂)

IR (KBr):

- 3156 cm⁻¹ (N-H stretch)

- 1689 cm⁻¹ (C=O)

- 1592 cm⁻¹ (C=S)

Challenges and Solutions

Thiol Group Oxidation

- Issue: Spontaneous dimerization to disulfide

- Resolution:

- Conduct reactions under N₂ atmosphere

- Add 0.1% w/v hydroquinone as stabilizer

Stereochemical Control

- Observed 3:1 Z/E isomer ratio in Knoevenagel products

- Improved through:

- Microwave-assisted synthesis (80°C, 30 min)

- Use of chiral ionic liquids as reaction media

Comparative Method Evaluation

| Parameter | Cyclocondensation | Post-functionalization |

|---|---|---|

| Total Yield | 62-78% | 45-58% |

| Reaction Steps | 3 | 5 |

| Purification Difficulty | Moderate | High |

| Scalability | >100 g feasible | Limited to 50 g |

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form corresponding thiols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products

Oxidation: Formation of disulfides.

Reduction: Formation of thiols.

Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and melanoma (SK-MEL-30). For instance, a study reported an IC50 value of approximately 5 µM against MCF7 cells, indicating potent cytotoxic effects.

Case Study: Antitumor Efficacy

A notable study evaluated the compound's effects on MCF7 breast cancer cells. The results showed a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 5 µM after 48 hours of treatment. This suggests that the compound may serve as a potential candidate for developing new anticancer therapies.

2. Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against several bacterial strains. In vitro tests revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting significant antimicrobial potential.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF7 (breast cancer) | IC50 = 5 µM | 2023 |

| Antioxidant | Various | Free radical scavenging | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one can be compared to analogs within the imidazolone and arylidene-imidazole families. Below is a detailed analysis:

Key Comparisons:

Substituent Effects: Cyclohexyl vs. Thiophene vs. Trimethoxybenzene (Position 5): The thiophene moiety imparts moderate electron-withdrawing effects, whereas the trimethoxybenzene group in ’s compound enhances electron density, which may reduce oxidative stability .

Synthetic Efficiency :

- MW-assisted synthesis (target compound) reduces reaction time (minutes vs. hours) and improves yields (70–85%) compared to conventional methods used for the trimethoxybenzene analog .

Physicochemical Properties :

- The thiophene-substituted compound exhibits better thermal stability than the trimethoxybenzene analog, which was discontinued due to decomposition under prolonged storage .

- The thiazolylmethyl derivative () demonstrates higher structural complexity and lower aqueous solubility, limiting its bioavailability compared to the target compound .

aureus) . In contrast, the trimethoxybenzene analog’s discontinued status suggests insufficient efficacy or toxicity concerns .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The cyclohexyl and thiophene groups synergistically enhance both lipophilicity and electronic stability, making the target compound a promising candidate for further pharmacological optimization .

- Synthetic Scalability : MW-assisted methods (as in ) are more sustainable and scalable than traditional routes, aligning with green chemistry principles .

Biological Activity

3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H16N2OS2

- Molar Mass : 292.42 g/mol

- Structure : The compound features a thiophenyl group and an imidazole ring, which are significant in its biological activity.

The biological activity of 3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one is primarily attributed to its ability to inhibit key enzymes and modulate cellular pathways:

-

Tyrosinase Inhibition :

- Tyrosinase is a critical enzyme in melanin production. Studies have shown that compounds with similar structures can inhibit tyrosinase activity, suggesting that 3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene derivatives may also exhibit this property. For instance, related compounds have demonstrated IC50 values as low as 1.03 µM against mushroom tyrosinase .

- Antioxidant Activity :

- Anti-melanogenic Effects :

Table 1: Summary of Biological Activities

Relevant Research

- A study demonstrated that derivatives of the β-phenyl-α,β-unsaturated carbonyl scaffold exhibited potent tyrosinase inhibition and antioxidant effects, supporting the hypothesis that similar structures could yield comparable results .

- Another investigation into the structure–activity relationship (SAR) of imidazole derivatives highlighted that modifications to the thiophenyl group could enhance biological efficacy, particularly in inhibiting enzymatic activity related to melanogenesis .

- Research on related thiazolidinone derivatives indicated potential cytotoxic effects against various cancer cell lines, suggesting that 3-Cyclohexyl-2-mercapto compounds might also possess anticancer properties .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.